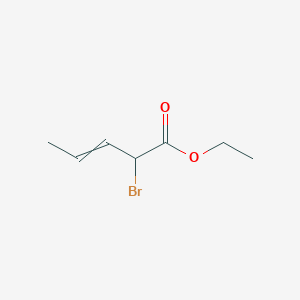

Ethyl 2-bromopent-3-enoate

CAS No.: 154870-13-0

Cat. No.: VC16854366

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154870-13-0 |

|---|---|

| Molecular Formula | C7H11BrO2 |

| Molecular Weight | 207.06 g/mol |

| IUPAC Name | ethyl 2-bromopent-3-enoate |

| Standard InChI | InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |

| Standard InChI Key | JAQMCFDDCKBWFH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C=CC)Br |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-bromopent-3-enoate belongs to the class of α-bromo-α,β-unsaturated esters. Its IUPAC name, ethyl 2-bromopent-3-enoate, reflects the bromine substitution at the second carbon of a pent-3-enoate backbone. Key identifiers include:

-

InChI:

InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 -

InChIKey:

JAQMCFDDCKBWFH-UHFFFAOYSA-N -

Canonical SMILES:

CCOC(=O)C(C=CC)Br

The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 56–60°C under reduced pressure (14–16 mmHg) . Its solubility profile favors organic solvents such as ethyl acetate, dichloromethane, and ethanol, while it remains immiscible with water.

Synthetic Methodologies

Bromination-Esterification Cascade

A patent describing the synthesis of bromoethyl acetate (CN101891615A) provides a foundational framework for analogous bromoester preparations . While the patent focuses on bromoethyl acetate, its two-step protocol—bromination followed by esterification—offers insights applicable to ethyl 2-bromopent-3-enoate:

-

Bromination:

-

Acetic acid undergoes bromination with elemental bromine (Br₂) in the presence of red phosphorus (P₄) to yield bromoacetic acid.

-

Conditions: 70°C, 24-hour reaction time, stoichiometric Br₂.

-

-

Esterification:

-

Bromoacetic acid reacts with ethanol under sulfuric acid (H₂SO₄) catalysis, producing the ester via dehydration.

-

Key parameters: reflux conditions, water trap for byproduct removal, 18–19 mL H₂O yield.

-

For ethyl 2-bromopent-3-enoate, analogous steps involve bromination of pent-3-enoic acid followed by esterification with ethanol. Adjustments include:

-

Using pent-3-enoic acid instead of acetic acid.

-

Optimizing bromine stoichiometry to prevent over-bromination.

Redox-Active Ester Olefination

Recent advances in olefination reactions highlight the role of α-halo esters like ethyl 2-bromopent-3-enoate in forming alkenes. A study demonstrated that such esters undergo nickel-catalyzed coupling with aldehydes to generate trisubstituted alkenes . The reaction proceeds via:

-

Nucleophilic addition of the aldehyde to the brominated carbon.

-

Elimination of HBr and CO₂, yielding the alkene.

This method achieves high stereoselectivity (E/Z ratios up to 20:1) and tolerates diverse functional groups, underscoring the compound’s synthetic versatility .

Physicochemical Properties

Table 1 summarizes critical properties of ethyl 2-bromopent-3-enoate:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.06 g/mol | |

| Boiling Point | 56–60°C (14–16 mmHg) | |

| Density | 1.45 g/cm³ (estimated) | |

| Solubility in Ethanol | Miscible | |

| Refractive Index (n₂₀/D) | 1.478 (estimated) |

The bromine atom’s electronegativity induces polarity, enhancing reactivity toward nucleophiles. The α,β-unsaturated ester group facilitates conjugate additions, making the compound a valuable Michael acceptor.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 2-bromopent-3-enoate serves as a precursor to β-amino acids and heterocyclic compounds. For example:

-

β-Lactam Synthesis: Reaction with amines under basic conditions forms β-lactam rings, core structures in antibiotics.

-

Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl esters, intermediates in kinase inhibitors .

Agrochemical Research

Analogous bromoesters, such as bromoethyl acetate, are employed in herbicide and pesticide synthesis . Ethyl 2-bromopent-3-enoate’s potential lies in modifying side chains to enhance bioactivity against plant pathogens.

Mechanistic Insights and Stereochemical Outcomes

The RSC study on olefination elucidates the reaction pathway (Figure 1):

-

Nucleophilic Attack: Aldehydes add to the β-carbon of the bromoester, forming a tetrahedral intermediate.

-

Elimination: Loss of HBr and CO₂ generates the alkene. Steric effects dictate E/Z selectivity, with bulky substituents favoring the trans (E) isomer.

Key Finding: Solvent polarity significantly impacts selectivity. Polar aprotic solvents (e.g., DMF) favor E isomers (80:20 E/Z), while nonpolar solvents (e.g., toluene) reduce selectivity (60:40 E/Z) .

Challenges and Optimization Strategies

Byproduct Formation

Excess bromine leads to di-brominated byproducts, reducing yield. Mitigation strategies include:

-

Slow Bromine Addition: Controlled dosing over 22–24 hours minimizes over-bromination .

-

Catalyst Screening: Red phosphorus outperforms alternatives (e.g., PCl₃) in selectivity .

Purification Techniques

-

Distillation: Vacuum distillation (14–16 mmHg) isolates the product at 56–60°C .

-

Neutralization: Washing with 5% sodium carbonate (pH 8.5–8.8) removes acidic impurities .

Future Directions

-

Green Chemistry: Developing bromine-free protocols using electrochemical bromination.

-

Biocatalysis: Exploring lipase-catalyzed esterification for enantioselective synthesis.

-

Therapeutic Exploration: Screening derivatives for anticancer or antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume